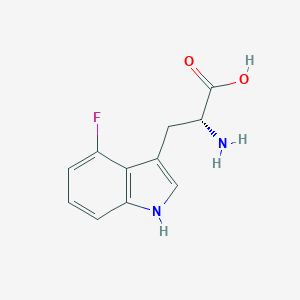

(R)-Acide 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoïque

Vue d'ensemble

Description

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, also known as 4F-MPH, is a synthetic compound that belongs to the phenethylamine and piperidine classes. It is a potent psychostimulant that has been extensively studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Applications De Recherche Scientifique

Marquage des arginyl-tRNA synthétases bactériennes

La 4-fluoro-DL-tryptophane (4-F-TRP) est utilisée pour marquer les arginyl-tRNA synthétases bactériennes afin d'analyser leur conformation . Cela permet de comprendre la structure et la fonction de ces enzymes, qui jouent un rôle crucial dans la synthèse des protéines.

Analyse des spectres RMN

La 4-fluoro-DL-tryptophane est utilisée pour marquer les myoglobines et les hémoglobines afin d'analyser leurs spectres RMN . Cela permet aux chercheurs d'étudier la structure et la dynamique de ces protéines à résolution atomique.

Étude des propriétés de fluorescence

Les propriétés de fluorescence des résidus tryptophane sont sensibles au microenvironnement des fluorophores dans les protéines . Par conséquent, les caractéristiques de fluorescence sont largement utilisées pour étudier les transitions structurelles des protéines.

Synthèse enzymatique de composés fluorés

Des analogues fluorés de la nitro-tryptophane ont été obtenus par P450TxtE à partir de 1,5 mM de 4-F-dl-tryptophane et de 5-F-l-tryptophane dans un système réactionnel de 10 mL . Cela élargit le potentiel d'application de ces composés dans divers domaines.

Détection de fluorescence de l'acétone et du tryptophane

Des recherches ont été menées sur l'étude de la détection de fluorescence de l'acétone et du tryptophane basée sur des squelettes métallo-organiques à triple interpenetration basés sur le zinc . Cela peut être utilisé dans le développement de capteurs et d'outils de diagnostic.

Synthèse des protéines

Le 5-fluoro-Trp exogène est incorporé dans les protéines lors de la synthèse normale des protéines . 19F étant un groupe rapporteur utile, cela fournit une méthode pour étudier les mécanismes enzymatiques par RMN.

Mécanisme D'action

Target of Action

4-Fluoro-D-tryptophan, also known as ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, is a fluorinated derivative of the essential amino acid tryptophan . It has been used to label bacterial arginyl-trna synthetases for conformational analysis .

Mode of Action

It is known to interact with its targets, such as bacterial arginyl-tRNA synthetases, and can be used for conformational analysis . The fluorine atom in the compound may alter the electronic properties of the indole ring, potentially affecting its interactions with target proteins .

Biochemical Pathways

As a derivative of tryptophan, it may potentially influence pathways involving tryptophan metabolism .

Pharmacokinetics

The introduction of a fluorine atom into organic compounds can enhance their bioavailability, stability, and half-life .

Result of Action

It has been used to label bacterial arginyl-trna synthetases for conformational analysis and to label myoglobins and hemoglobins for nmr spectra analysis .

Action Environment

The presence of a fluorine atom in the compound can enhance its stability and resistance to metabolic degradation .

Analyse Biochimique

Biochemical Properties

4-Fluoro-D-tryptophan interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of tryptophan via the serotonin and kynurenine pathways . The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) play a key role in its metabolism . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

The effects of 4-Fluoro-D-tryptophan on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an impact on the function of intestinal epithelial cells .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-D-tryptophan involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to interact with the L-type amino acid transporter, which is the dominant transport mechanism for most tryptophan derivatives .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-D-tryptophan can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Fluoro-D-tryptophan vary with different dosages in animal models

Metabolic Pathways

4-Fluoro-D-tryptophan is involved in the metabolic pathways of tryptophan, including the serotonin and kynurenine pathways . It interacts with enzymes such as IDO and TDO, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Fluoro-D-tryptophan is transported and distributed within cells and tissues. The L-type amino acid transporter is the dominant transport mechanism for this compound . It can also interact with other transporters or binding proteins, and can have effects on its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of 4-Fluoro-D-tryptophan and its effects on activity or function can vary. It has been shown to have high membrane-penetrating activity, with strong nuclear and nucleolar localization ability in cancer cells . This could be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQMEYEKKWIKC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350902 | |

| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110221-04-0 | |

| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

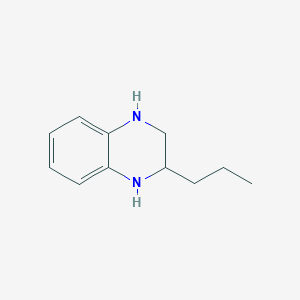

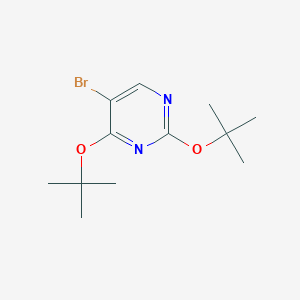

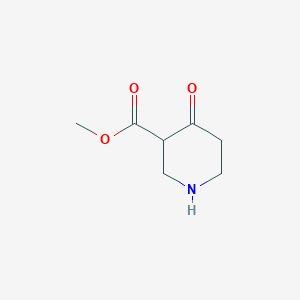

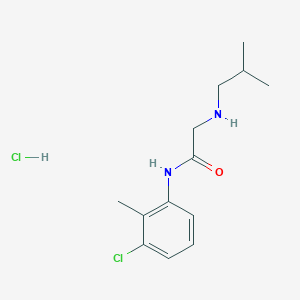

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

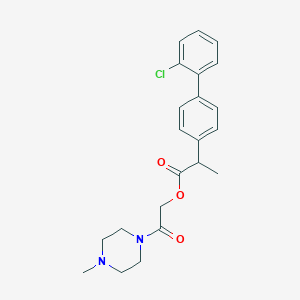

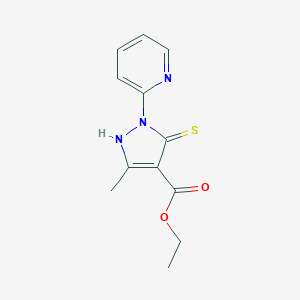

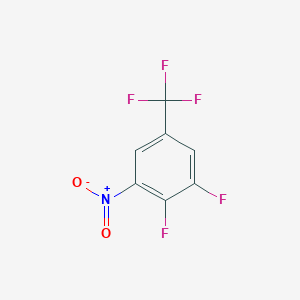

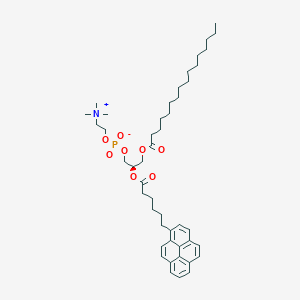

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)